- Tris[(phenylbenzimidazolyl)biphenyl]amines having good solvent solubility, organic electroluminescent compositions containing them, and organic electroluminescent devices, Japan, , ,

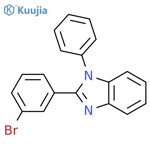

Cas no 952514-86-2 (1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzodimidazole)

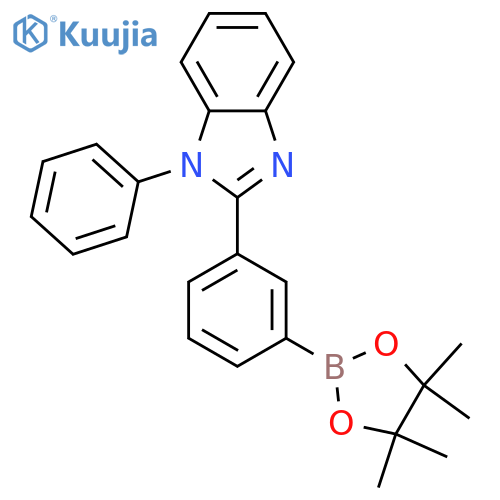

952514-86-2 structure

Nome del prodotto:1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzodimidazole

Numero CAS:952514-86-2

MF:C25H25BN2O2

MW:396.289206266403

MDL:MFCD16038225

CID:1032371

PubChem ID:253661318

1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzodimidazole Proprietà chimiche e fisiche

Nomi e identificatori

-

- 1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole

- 1-Phenyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-benzimidazole

- 1-phenyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzimidazole

- 3-(1-Phenyl-1H-benzimidazole-2-yl)phenylboronic Acid Pinacol Ester

- 2-(3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL)-1-PHENYL-1H-BENZO[D]IMIDAZOLE

- (3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid pinacol ester

- 1-Phenyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-benzimidazole (ACI)

- 1-Phenyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-benzo[d]imidazole

- 2-[3-(1-Phenyl-1H-benzimidazol-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzodimidazole

- AS-40166

- C25H25BN2O2

- P2263

- 952514-86-2

- CS-0168414

- AC-24446

- 1-PHENYL-2-[3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL]-1,3-BENZODIAZOLE

- MFCD16038225

- AKOS016012078

- DTXSID20728911

- IFFQSTWSRPRHBQ-UHFFFAOYSA-N

- SCHEMBL357538

-

- MDL: MFCD16038225

- Inchi: 1S/C25H25BN2O2/c1-24(2)25(3,4)30-26(29-24)19-12-10-11-18(17-19)23-27-21-15-8-9-16-22(21)28(23)20-13-6-5-7-14-20/h5-17H,1-4H3

- Chiave InChI: IFFQSTWSRPRHBQ-UHFFFAOYSA-N

- Sorrisi: N1=C(C2C=C(B3OC(C)(C)C(C)(C)O3)C=CC=2)N(C2C=CC=CC=2)C2C1=CC=CC=2

Proprietà calcolate

- Massa esatta: 396.2009082g/mol

- Massa monoisotopica: 396.2009082g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 30

- Conta legami ruotabili: 3

- Complessità: 590

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 36.3

Proprietà sperimentali

- Densità: 1.12

- Punto di fusione: 172.0 to 176.0 deg-C

- Punto di ebollizione: 579.9±52.0 °C at 760 mmHg

- Punto di infiammabilità: 304.5±30.7 °C

- PSA: 36.28000

- LogP: 4.99170

- Pressione di vapore: 0.0±1.6 mmHg at 25°C

1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzodimidazole Informazioni sulla sicurezza

- Parola segnale:warning

- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo

- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313

- Istruzioni di sicurezza: H303+H313+H333

- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzodimidazole Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1239054-100mg |

1-Phenyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-benzimidazole |

952514-86-2 | 97% | 100mg |

¥30.00 | 2024-04-24 | |

| abcr | AB456480-1 g |

(3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid pinacol ester; . |

952514-86-2 | 1g |

€127.50 | 2023-07-18 | ||

| TRC | P399438-10mg |

1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole |

952514-86-2 | 10mg |

$ 50.00 | 2022-06-03 | ||

| Chemenu | CM136086-1g |

1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole |

952514-86-2 | 95% | 1g |

$*** | 2023-05-29 | |

| eNovation Chemicals LLC | D752624-5g |

1-phenyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzimidazole |

952514-86-2 | 98.0% | 5g |

$190 | 2024-06-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1239054-1g |

1-Phenyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-benzimidazole |

952514-86-2 | 97% | 1g |

¥216.00 | 2024-04-24 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P2263-5G |

1-Phenyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-benzimidazole |

952514-86-2 | >98.0%(GC)(T) | 5g |

¥990.00 | 2024-04-15 | |

| Aaron | AR00IJL6-1g |

1-phenyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzimidazole |

952514-86-2 | 97% | 1g |

$30.00 | 2025-02-28 | |

| Ambeed | A531727-5g |

1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole |

952514-86-2 | 98% | 5g |

$77.0 | 2025-02-27 | |

| 1PlusChem | 1P00IJCU-5g |

1-phenyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzimidazole |

952514-86-2 | 98% | 5g |

$58.00 | 2025-03-01 |

1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzodimidazole Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 6 h, 80 °C

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 3 h, reflux

Riferimento

- Dipolar 1,3,6,8-tetrasubstituted pyrene-based blue emitters containing electro-transporting benzimidazole moieties: Syntheses, structures, optical properties, electrochemistry and electroluminescence, Dyes and Pigments, 2018, 152, 1-13

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; rt; rt → 80 °C; 6 h, 80 °C; 80 °C → rt

Riferimento

- Solution-Processible Bipolar Triphenylamine-Benzimidazole Derivatives for Highly Efficient Single-Layer Organic Light-Emitting Diodes, Chemistry of Materials, 2008, 20(7), 2532-2537

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; rt → 80 °C; 6 h, 80 °C

Riferimento

- Electron transmission material and organic light-emitting element, Taiwan, , ,

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; 90 °C

Riferimento

- Preparation of organic electronic device materials, Korea, , ,

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 3 h, rt → reflux

Riferimento

- Preparation, characterization and application of benzimidazole containing pyrenyl blue light-emitting materials, China, , ,

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 12 h, rt → 100 °C

Riferimento

- Preparation of 1,3,5-triazine aryl benzimidazole derivative and its application in organic electroluminescent device, China, , ,

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Sodium hydride Catalysts: 1,10-Phenanthroline , Cuprous iodide Solvents: 1,3-Dimethyl-2-imidazolidinone ; 20 - 30 h, rt

1.2 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Water ; 10 h, rt → 80 °C

1.3 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; 10 h, rt → 150 °C

1.2 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Water ; 10 h, rt → 80 °C

1.3 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; 10 h, rt → 150 °C

Riferimento

- Organic compound with triazine and benzimidazole as cores and its application in OLED device, China, , ,

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: (1,2,3,4,5-Pentamethyl-2,4-cyclopentadien-1-yl)sodium Solvents: Toluene ; reflux

Riferimento

- Compound for organic photoelectric/electroluminescent devices, Korea, , ,

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 17 h, 80 °C

Riferimento

- Phototherapy devices and methods comprising substituted carbazole compounds, United States, , ,

Metodo di produzione 11

Condizioni di reazione

Riferimento

- Preparation of benzofluoranthene derivatives as organic electroluminescent materials, World Intellectual Property Organization, , ,

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 17 h, 80 °C; 80 °C → rt

Riferimento

- Compounds for organic light emitting diode emissive layers, United States, , ,

Metodo di produzione 13

Condizioni di reazione

1.1 Reagents: Sodium hydride Catalysts: 1,10-Phenanthroline , Cuprous iodide Solvents: 1,3-Dimethyl-2-imidazolidinone ; 20 - 30 h, rt

1.2 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Water ; 10 h, 80 °C; cooled

1.3 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; 10 h, 120 - 150 °C

1.2 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Water ; 10 h, 80 °C; cooled

1.3 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; 10 h, 120 - 150 °C

Riferimento

- Organic compound with triazine and benzimidazole as core and application in organic electroluminescence device, World Intellectual Property Organization, , ,

1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzodimidazole Raw materials

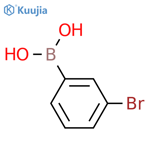

- 3-Bromophenylboronic acid

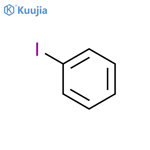

- Iodobenzene

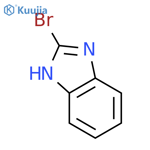

- 2-(3-Bromophenyl)-1-phenyl-1H-benzodimidazole

- Bis(pinacolato)diborane

- 2-bromo-1H-benzimidazole

1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzodimidazole Preparation Products

1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzodimidazole Letteratura correlata

-

Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754

-

R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

952514-86-2 (1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzodimidazole) Prodotti correlati

- 898755-03-8(2-Azetidinomethyl-2'-chlorobenzophenone)

- 383135-73-7(1-2-(2-pyridinyl)ethyl-1H-pyrrole-2-carbaldehyde)

- 2228188-89-2(2-(2-amino-3,3,3-trifluoropropyl)-3-chlorophenol)

- 1201597-28-5(6-methyl-Imidazo[1,2-b]pyridazine-2-methanamine)

- 203731-38-8(2,3-dichloro-5-methanesulfonylpyridine)

- 144060-62-8(3-Descyano-3-formyl Febuxostat)

- 1892225-90-9(tert-butyl N-{[3-(2-hydroxypropan-2-yl)phenyl]methyl}carbamate)

- 117657-38-2(N-BOC-2,4-dibromopyrrole)

- 2228161-88-2(3-(2-bromo-1-hydroxyethyl)-N-ethylbenzamide)

- 1526490-05-0(1-(butan-2-yl)cyclobutan-1-amine)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:952514-86-2)1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzodimidazole

Purezza:99%

Quantità:5g

Prezzo ($):231.0